2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol
CAS No.: 566169-94-6
Cat. No.: VC13892623
Molecular Formula: C15H14N2OS
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol - 566169-94-6](/images/structure/VC13892623.png)
Specification
CAS No. | 566169-94-6 |
---|---|
Molecular Formula | C15H14N2OS |
Molecular Weight | 270.4 g/mol |
IUPAC Name | 2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol |
Standard InChI | InChI=1S/C15H14N2OS/c1-17(2)11-5-3-10(4-6-11)15-16-13-8-7-12(18)9-14(13)19-15/h3-9,18H,1-2H3 |
Standard InChI Key | WDXCWXZECJHKRF-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole core substituted at the 2-position with a 4-(dimethylamino)phenyl group and a hydroxyl group at the 6-position. The dimethylamino group () serves as an electron donor, while the benzothiazole moiety acts as an electron acceptor, creating a push-pull system conducive to intramolecular charge transfer .
Table 1: Physicochemical Properties of 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol
Property | Value |
---|---|
CAS Number | 566169-94-6 |
Molecular Formula | |
Molecular Weight | 270.4 g/mol |
IUPAC Name | 2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol |
Fluorescence Emission | Dual bands (A: ~550 nm, B: ~450 nm) |
Solubility and Stability
The compound is sparingly soluble in nonpolar solvents like cyclohexane but exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to photodegradation under prolonged UV exposure, necessitating storage in amber containers.
Synthesis and Chemical Pathways
Synthetic Routes
The synthesis typically involves a Suzuki-Miyaura coupling between 6-hydroxybenzothiazole-2-boronic acid and 4-(dimethylamino)phenyl bromide. Catalytic systems using palladium(0) complexes yield purities >95% after column chromatography.
Key Reaction Mechanisms
The dimethylamino group undergoes protonation in acidic media, forming monocations that alter electronic transitions. In polar solvents, the amino group rotates perpendicular to the benzothiazole plane, stabilizing TICT states .
Photophysical Behavior and Solvent Effects
Dual Fluorescence Phenomenon
The compound exhibits dual fluorescence across solvents:
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Band B (450–470 nm): Originates from a locally excited (LE) state with planar geometry.
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Band A (520–560 nm): Results from a TICT state formed after intramolecular rotation of the dimethylamino group .
Table 2: Fluorescence Properties in Selected Solvents
Solvent | (Band B) | (Band A) | Quantum Yield () |
---|---|---|---|
Cyclohexane | 450 nm | 550 nm | 0.12 |
Acetonitrile | 465 nm | 560 nm | 0.08 |
Water | 470 nm | 565 nm | 0.05 |
pH-Dependent Spectral Shifts
In acidic conditions (pH < 3), protonation at the tertiary nitrogen quenches Band A fluorescence, while Band B intensifies. Conversely, deprotonation at alkaline pH (pH > 10) suppresses both bands due to hydroxyl group ionization .
Biomedical Applications in Neurodegenerative Research
Amyloid Fibril Binding
The compound’s benzothiazole core selectively binds to β-sheet-rich amyloid fibrils via hydrophobic and π-π interactions. This binding induces a 20–30 nm red shift in fluorescence, enabling real-time tracking of fibril formation.
Comparative Analysis with Structural Analogues
Substituent Effects on Fluorescence
Replacing the hydroxyl group with methoxy diminishes TICT formation due to steric hindrance. Similarly, substituting benzothiazole with benzimidazole shifts Band A emission by 15 nm, reflecting altered electron-accepting strength .
Biomedical Efficacy
Unlike 2-(4’-aminophenyl)benzothiazole, the dimethylamino derivative exhibits 50% higher binding affinity for tau protein aggregates, highlighting the role of electron-donating groups in amyloid interactions.
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